molecular formula C10H11ClN2O4S B13419598 (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13419598
M. Wt: 290.72 g/mol
InChI Key: MFZJRMPXTUBQDD-HZGVNTEJSA-N
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Description

(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid typically involves multiple steps The chloroacetyl group is then added through a nucleophilic substitution reaction

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. High-pressure liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is often used to study enzyme interactions and inhibition. Its ability to form stable complexes with various enzymes makes it a useful tool in biochemical assays.

Medicine

Medically, this compound has potential applications as an antibiotic due to its beta-lactam structure. It is being investigated for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The beta-lactam ring interacts with penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and ultimately, bacterial death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Like (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, penicillin contains a beta-lactam ring and is used as an antibiotic.

    Cephalosporins: These compounds also contain a beta-lactam ring and are used to treat bacterial infections.

    Carbapenems: Another class of beta-lactam antibiotics with a broader spectrum of activity.

Uniqueness

What sets this compound apart is its unique bicyclic structure, which enhances its stability and reactivity. The presence of the chloroacetyl group also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially improved properties.

Properties

Molecular Formula

C10H11ClN2O4S

Molecular Weight

290.72 g/mol

IUPAC Name

(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C10H11ClN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1

InChI Key

MFZJRMPXTUBQDD-HZGVNTEJSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O

Origin of Product

United States

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